molecular formula C11H13BrClN B8168729 N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine

N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine

Cat. No.: B8168729
M. Wt: 274.58 g/mol
InChI Key: JPCUTVAFPZCUHY-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine: is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, attached to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-chlorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with N-methylcyclopropanamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 4-Bromo-3-chlorobenzylamine
  • 4-Bromo-3-chlorobenzonitrile
  • 4-Bromo-3-chlorobenzyl alcohol

Comparison:

  • N-(4-Bromo-3-chlorobenzyl)-N-methylcyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
  • The combination of bromine and chlorine substituents on the benzyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c1-14(9-3-4-9)7-8-2-5-10(12)11(13)6-8/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUTVAFPZCUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Br)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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